molecular formula C19H10N2O3S B2859925 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-51-6

2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2859925
CAS No.: 892757-51-6
M. Wt: 346.36
InChI Key: DWXFANNLQSJGMV-UHFFFAOYSA-N
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Description

2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a useful research compound. Its molecular formula is C19H10N2O3S and its molecular weight is 346.36. The purity is usually 95%.
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Biological Activity

The compound 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a member of the oxadiazole family, known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C19H10N2O3SC_{19}H_{10}N_{2}O_{3}S with a molecular weight of 346.36 g/mol. The structure features a benzo[f]chromen backbone substituted with a thiophenyl group and an oxadiazole moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against cancer cell lines. Specifically, compounds containing the oxadiazole ring were found to inhibit cell proliferation in several cancer types, including breast and lung cancers. For instance, compound 3a demonstrated an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, showcasing its potential in targeting resistant strains .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. A review focusing on oxadiazole derivatives reported their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-tubercular Activity

Recent studies have emphasized the role of 1,2,4-oxadiazoles in anti-tubercular drug development. For example, compounds similar to the one have been identified as potent inhibitors of mycobacterial transcriptional repressor EthR, which is crucial for drug resistance in tuberculosis . The compound's activity was assessed through in vitro assays against Mycobacterium tuberculosis, yielding promising results.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Oxadiazole derivatives often act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting their cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects against pathogens and cancer cells alike .

Case Studies

StudyCompoundActivityFindings
Villemagne et al. (2020)Oxadiazole derivativesAnti-tubercularCompound showed EC of 0.072 μM with excellent pharmacokinetic profile
Parikh et al. (2020)Substituted oxadiazolesAnticancerActive against monoresistant strains with T1/2 of 1.63 h
Upare et al. (2019)Styryl oxadiazolesAnti-tubercularCompound 4a exhibited IC50 = 0.045 µg/mL

Properties

IUPAC Name

2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O3S/c22-19-14(18-20-17(21-24-18)16-6-3-9-25-16)10-13-12-5-2-1-4-11(12)7-8-15(13)23-19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXFANNLQSJGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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